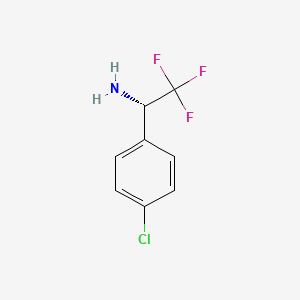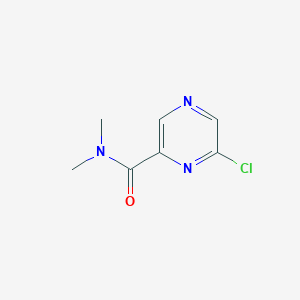
3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dichloro-3-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a dichlorofluorophenyl group attached to a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dichloro-3-fluorobenzene.
Halogenation: The benzene ring undergoes halogenation to introduce the chlorine and fluorine atoms.
Coupling Reaction: The halogenated benzene is then subjected to a coupling reaction with a suitable alkene precursor, such as acrylic acid, under specific conditions to form the prop-2-enoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoic acid moiety.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid group.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions due to the presence of halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution and sulfuric acid for electrophilic substitution are commonly employed.
Major Products:
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include alkanes and alcohols.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
3-(2,5-Dichloro-3-fluorophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and pathways. For example, its potential antimicrobial activity may involve disruption of bacterial cell walls or inhibition of key enzymes.
Comparaison Avec Des Composés Similaires
3-(2,5-Dichlorophenyl)prop-2-enoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(3-Fluorophenyl)prop-2-enoic acid: Lacks the chlorine atoms, which may influence its chemical properties and applications.
Propriétés
Numéro CAS |
1807394-66-6 |
|---|---|
Formule moléculaire |
C9H5Cl2FO2 |
Poids moléculaire |
235.04 g/mol |
Nom IUPAC |
3-(2,5-dichloro-3-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)9(11)7(12)4-6/h1-4H,(H,13,14) |
Clé InChI |
CGDNOBDRCUJRJA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Cl)F)Cl |
SMILES canonique |
C1=C(C=C(C(=C1C=CC(=O)O)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1460400.png)








![{[(4-Fluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1460412.png)


![7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide](/img/structure/B1460420.png)

